Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-
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Overview
Description
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a cyclohexyl group, a cyclopentyloxy group, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The nitro group is reduced to an amine group.
Substitution: Introduction of the cyclohexyl group through a nucleophilic substitution reaction.
Etherification: Introduction of the cyclopentyloxy group through an etherification reaction.
Methoxylation: Introduction of the methoxy group through a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The ether and methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, substituted aromatic compounds, and alcohols.
Scientific Research Applications
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-cyclohexyl-3-nitro-
- Benzenamine, N-cyclohexyl-3-methyl-
- Cyclohexylamine
Uniqueness
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
651022-25-2 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-cyclopentyloxy-4-methoxyaniline |
InChI |
InChI=1S/C18H27NO2/c1-20-17-12-11-15(19-14-7-3-2-4-8-14)13-18(17)21-16-9-5-6-10-16/h11-14,16,19H,2-10H2,1H3 |
InChI Key |
SRUNVORPVAFPQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCC2)OC3CCCC3 |
Origin of Product |
United States |
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